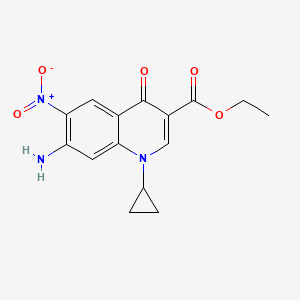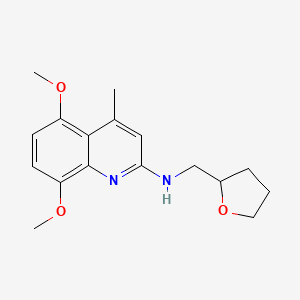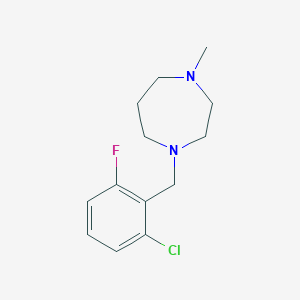
ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate, also known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. JAKs are involved in the signaling pathways of cytokines and growth factors and are important in immune function. CP-690,550 has been studied for its potential therapeutic use in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用机制
Ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate inhibits JAK activity by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules, such as STATs, and ultimately reduces the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate has been shown to reduce inflammation in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In clinical trials, ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate has been shown to improve symptoms and reduce disease activity in patients with rheumatoid arthritis and psoriasis. ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate has also been shown to have an effect on the immune system, reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate is its specificity for JAK enzymes, which reduces the likelihood of off-target effects. However, ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate has been shown to have some limitations, such as the potential for immunosuppression and the development of drug resistance.
未来方向
There are several future directions for research on ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate. One area of interest is the potential use of ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Another area of interest is the development of combination therapies, which may increase the effectiveness of ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate while reducing the potential for side effects. Additionally, further research is needed to better understand the mechanisms of action of ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate and its potential long-term effects on the immune system.
合成方法
The synthesis of ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate has been described in several research articles. One of the most commonly used methods involves the reaction of 7-amino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester with nitric acid and acetic anhydride to form the nitro compound. The resulting nitro compound is then reduced with palladium on carbon to yield ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate.
科学研究应用
Ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate has been extensively studied for its potential therapeutic use in various autoimmune diseases. In preclinical studies, ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate has been shown to inhibit JAK activity and reduce inflammation in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Clinical trials have also shown promising results in the treatment of rheumatoid arthritis and psoriasis.
属性
IUPAC Name |
ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5/c1-2-23-15(20)10-7-17(8-3-4-8)12-6-11(16)13(18(21)22)5-9(12)14(10)19/h5-8H,2-4,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZUXKBJHQJLEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)[N+](=O)[O-])N)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(4,5-dimethoxy-9,14,15-trioxo-8,16-diazahexacyclo[11.5.2.1~1,8~.0~2,7~.0~12,21~.0~16,19~]henicosa-2,4,6-trien-11-yl)oxy]acetic acid](/img/structure/B5188066.png)

![1-(hydroxymethyl)-4-(4-methylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5188081.png)
![2-{[(3-methylbenzyl)sulfonyl]amino}benzamide](/img/structure/B5188085.png)
![11-(4-ethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5188087.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide](/img/structure/B5188124.png)
![rel-(2R,3R)-3-(1-azepanyl)-1'-cyclopentyl-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B5188126.png)
![2-chloro-5-{[(3-fluorophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5188143.png)
![N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5188156.png)
![4-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3-ethyl-2-piperazinone](/img/structure/B5188159.png)
![3-isopropoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B5188162.png)
